- Synthesis of meropenem trihydrateZhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99,
Cas no 96036-02-1 (protected meropenem)

protected meropenem structure
Nom du produit:protected meropenem
Numéro CAS:96036-02-1
Le MF:C32H35N5O11S
Mégawatts:697.712207078934
MDL:MFCD08703333
CID:61823
PubChem ID:10974502
protected meropenem Propriétés chimiques et physiques
Nom et identifiant
-
- protected meropenem
- 4-nitrobenzyl (5s,6s)-3-[((3s,5s)-5-[(dimethylamino)carbonyl]-1-{[(4-nitrobenzyl)oxy]carbonyl}pyrrolidinyl)sulfanyl]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Meropenem & Intermediates Protected Meropenem P-NITROBENZYL(4R,5S,6S)-3-[(3S,5S)-(5-DIMETHYLAMINOCARBONYL-1-P-NITROBENZYLOXYCARBONYL)-PYRROLIDIN-3-YLSULFANYL]-6-((R)-1-HYDROXY-ETHYL)-4-METHYL-7-OXO-1-AZA-BICYCLO[3.2.0]HEPT-2ENE-4-CARBOXYLATE
- intermediate of meropenem
- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
- 3-(((3S,5S)-5-((dimet hylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-(4R,5S,6S)-1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
- 3-((5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-(4R-(3(S*,5S*)
- 4-alpha,5-beta,6-beta(R*)))
- Antibiotic SM 7338
- BRN 6940582
- ICI 194660
- Meropenem
- Meropenem anhydrous
- Meropenemum [INN-Latin]
- Merrem
- SM 7338
- Meropenem protected
- n-1
- (4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- C32H35N5O11S
- (4R,5S,6S)-p-nitrobenzyl 3-<(3S,5S)-(5-dimethylaminocarbonyl-1-p-nitrobenzyloxycarbonyl)pyrrolidin-3-yl>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-ene-2-carboxylate
- p-nitrobenzyl (4R,5S,6S)-3-<(3S,5S)-5-dimethylaminocarbonyl-1-(p-nitrobenzyloxycarbonyl)pyrrolidin-3-ylthio>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-en-2-carboxylate
- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (ACI)
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4-nitrophenyl)methyl ester, [4R-[3(3S*,5S*),4α,5β,6β(R*)]]- (ZCI)
- (4R,5S,6S)-(p-Nitrobenzyl) 3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Meropenem bis(p-nitrobenzyl) ester
- Meropenem p-nitrobenzyl diester
- p-Nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-
- Protected meropenem?
- AKOS025311254
- p-nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- (4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- AS-14852
- 4-Nitrobenzyl (1R,5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
- (4-NITROPHENYL)METHYL (4R,5S,6S)-3-{[(3S,5S)-5-(DIMETHYLCARBAMOYL)-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDIN-3-YL]SULFANYL}-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLATE
- PJGGEFUAFDAJJT-ALUDVLAQSA-N
- 4-Nitrobenzyl (1R, 5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
- Meropenemp-nitrobenzyldiester
- MFCD08703333
- D82454
- 96036-02-1
- CS-0158242
- SCHEMBL441087
- Q-101436
-
- MDL: MFCD08703333
- Piscine à noyau: 1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1
- La clé Inchi: PJGGEFUAFDAJJT-ALUDVLAQSA-N
- Sourire: C(C1=C(S[C@H]2C[C@@H](C(=O)N(C)C)N(C(=O)OCC3C=CC([N+](=O)[O-])=CC=3)C2)[C@H](C)[C@@H]2[C@H](C(N12)=O)[C@H](O)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1
Propriétés calculées
- Qualité précise: 697.20500
- Masse isotopique unique: 697.205
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 15
- Complexité: 1350
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: 2
- Le xlogp3: 3.7
- Surface topologique des pôles: 234A^2
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: NA
- Dense: 1.5±0.1 g/cm3
- Point de fusion: 150-153 ºC (dec.)
- Point d'ébullition: 900.3±65.0 °C at 760 mmHg
- Point d'éclair: Not available
- Indice de réfraction: 1.672
- Le PSA: 233.63000
- Le LogP: 4.13860
- Rotation spécifique: 14 º (c=1,MeOH)
protected meropenem Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Store at room temperature
protected meropenem PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53615-5g |
Meropenem p-nitrobenzyl diester |
96036-02-1 | 98% | 5g |
¥576.0 | 2024-07-16 | |
abcr | AB538966-1g |
Meropenem p-nitrobenzyl diester; . |
96036-02-1 | 1g |
€62.60 | 2025-02-15 | ||
TRC | P768858-1mg |
Protected Meropenem |
96036-02-1 | 1mg |
$ 50.00 | 2022-06-03 | ||
TRC | P768858-2mg |
Protected Meropenem |
96036-02-1 | 2mg |
$ 65.00 | 2022-06-03 | ||
TRC | P768858-10mg |
Protected Meropenem |
96036-02-1 | 10mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE495-5g |
protected meropenem |
96036-02-1 | 98% | 5g |
154.0CNY | 2021-07-18 | |
A2B Chem LLC | AX19936-1g |
Meropenem p-nitrobenzyl diester |
96036-02-1 | 95% | 1g |
$13.00 | 2024-07-18 | |
abcr | AB538966-25g |
Meropenem p-nitrobenzyl diester; . |
96036-02-1 | 25g |
€288.90 | 2025-02-15 | ||
Aaron | AR01DQX8-1g |
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)- |
96036-02-1 | 98% | 1g |
$6.00 | 2025-02-11 | |
Ambeed | A306416-25g |
Meropenem p-nitrobenzyl diester |
96036-02-1 | 98% | 25g |
$260.0 | 2025-03-01 |
protected meropenem Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisopropylamine Solvents: Acetonitrile ; 10 min, 0 - 5 °C
1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C
1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; -10 °C
Référence
- Method for preparation of crystal of Meropenem intermediate and its application, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 72 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
Référence
- Method for preparation of Meropenem, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine , Acetic acid, rhodium(2+) salt , Zinc bromide Solvents: Dichloromethane ; rt → reflux
1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C
1.3 Reagents: Diisopropylethylamine ; -35 °C
1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C
1.3 Reagents: Diisopropylethylamine ; -35 °C
Référence
- Method for synthesizing meropenem intermediate with high yield, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Diisopropylethylamine
Référence
- Method for synthesis of antibiotic Meropenem, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C
Référence
- Process for the preparation of meropenem p-nitrobenzyl diester, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; -20 °C; 1 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C
Référence
- Method for the preparation of carbapenem compound, Korea, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ; 4 h, rt → reflux; reflux → -16 °C
1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C
1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C
1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C
1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C
Référence
- Method for preparation of protected Meropenem, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Magnesium oxide Solvents: Dimethylformamide ; rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Référence
- Improved process for the preparation of carbapenem compounds, India, , ,
Méthode de production 10
Conditions de réaction
Référence
- Purification method of protected meropenem with high purity, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Isopropyl chloroformate , Triethylamine Solvents: Dichloromethane ; rt → -20 °C; -20 °C; 0.5 h, -20 °C
1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C
1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C
Référence
- Meropenem intermediate for treating severe and multidrug-resistant bacterial infection and its preparation method, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 min, -18 °C
1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt
1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt
Référence
- Process for the preparation of 1-methylcarbapenem and intermediate thereof, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Solvents: Dimethylformamide ; -30 - -25 °C; -25 °C → -35 °C
1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C
1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C
1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C
1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C
Référence
- Preparation of meropenem trihydrate, India, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Référence
- An efficient synthesis of (2S,4S)-2-substituted 4-mercaptopyrrolidine derivativesHeterocycles, 1995, 41(1), 147-59,
protected meropenem Raw materials
- beta-Methyl vinyl phosphate (MAP)
- 4-Nitrobenzyl (R)-2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate
- 4-Nitrobenzyl (4R,5R,6S)-6-[(1R)-1-hydroxyethyl]4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- (4-Nitrophenyl)methyl (4R,5S,6S)-3-(diphenoxyphosphinyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[2-(acetylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Side chain for meropenem
- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
protected meropenem Preparation Products
protected meropenem Littérature connexe
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96036-02-1)protected meropenem

Pureté:99%
Quantité:25g
Prix ($):234.0
atkchemica
(CAS:96036-02-1)protected meropenem

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête